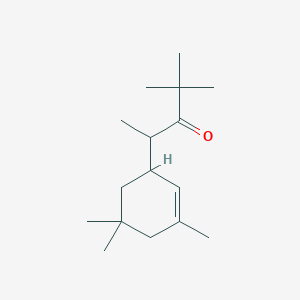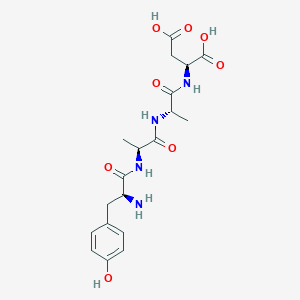
L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid is a tetrapeptide composed of the amino acids L-tyrosine, L-alanine, and L-aspartic acid. Peptides like this one are of significant interest in biochemistry and molecular biology due to their roles in various biological processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid typically involves the stepwise condensation of the individual amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and methyl or ethyl esters for the carboxyl group.
-
Step 1: Protection of Amino Acids
- L-tyrosine, L-alanine, and L-aspartic acid are protected using Boc for the amino groups and methyl or ethyl esters for the carboxyl groups.
-
Step 2: Coupling Reactions
- The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
-
Step 3: Deprotection
- After the coupling reactions, the protecting groups are removed using appropriate reagents such as trifluoroacetic acid (TFA) for Boc groups and sodium hydroxide (NaOH) for ester groups.
Industrial Production Methods
Industrial production of peptides like this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and automated synthesis of peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones from the phenolic hydroxyl group.
Reduction: Formation of alcohols from carboxyl groups.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-tyrosine
- L-Alanyl-L-glutamine
- L-Alanyl-L-phenylalanine
Uniqueness
L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid is unique due to its specific sequence and combination of amino acids, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different stability, solubility, and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
647008-45-5 |
|---|---|
Molecular Formula |
C19H26N4O8 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H26N4O8/c1-9(22-18(29)13(20)7-11-3-5-12(24)6-4-11)16(27)21-10(2)17(28)23-14(19(30)31)8-15(25)26/h3-6,9-10,13-14,24H,7-8,20H2,1-2H3,(H,21,27)(H,22,29)(H,23,28)(H,25,26)(H,30,31)/t9-,10-,13-,14-/m0/s1 |
InChI Key |
AQYAYXSFZJXSDP-NUZBWSBOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


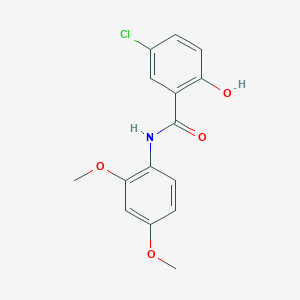

![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)
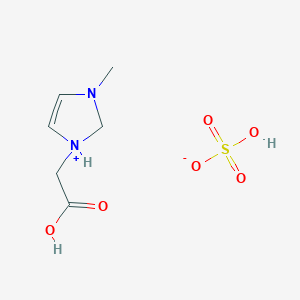
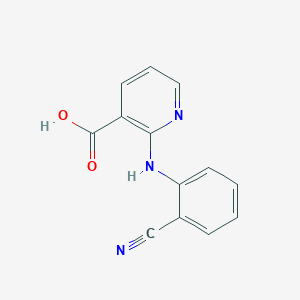

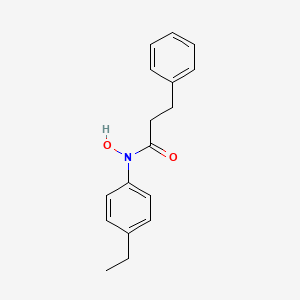

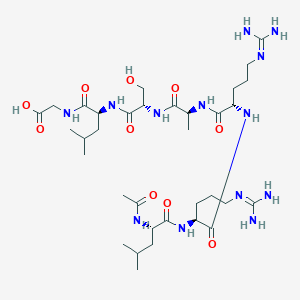
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
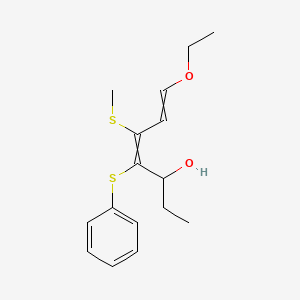

![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
